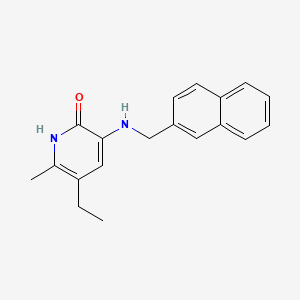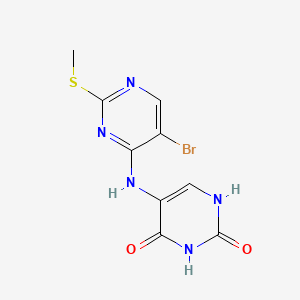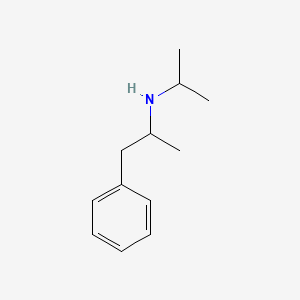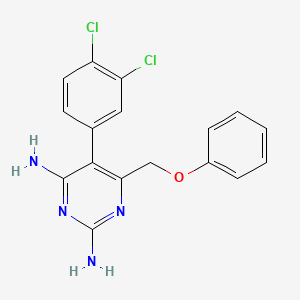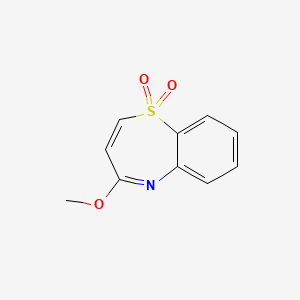
(4-Ethoxycarbonyloxyphenyl) ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxycarbonyloxyphenyl) ethyl carbonate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of ethoxycarbonyl and carbonate functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethoxycarbonyloxyphenyl) ethyl carbonate typically involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl carbonate to yield the final product. The reaction conditions often include temperatures ranging from 0°C to 25°C and reaction times of several hours .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Ethoxycarbonyloxyphenyl) ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxycarbonyloxyphenyl) ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability
Wirkmechanismus
The mechanism of action of (4-ethoxycarbonyloxyphenyl) ethyl carbonate involves its hydrolysis to release ethyl carbonate and 4-hydroxybenzoic acid. The hydrolysis process is catalyzed by enzymes such as esterases, which cleave the ester bond. The released 4-hydroxybenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxyphenyl) ethyl carbonate: Similar structure but lacks the ethoxycarbonyl group.
(4-Methoxycarbonyloxyphenyl) ethyl carbonate: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
(4-Acetoxyphenyl) ethyl carbonate: Features an acetoxy group in place of the ethoxycarbonyl group
Uniqueness: (4-Ethoxycarbonyloxyphenyl) ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and release of active compounds .
Eigenschaften
CAS-Nummer |
74805-99-5 |
|---|---|
Molekularformel |
C12H14O6 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(4-ethoxycarbonyloxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C12H14O6/c1-3-15-11(13)17-9-5-7-10(8-6-9)18-12(14)16-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NYXGFDORDQYEII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=CC=C(C=C1)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
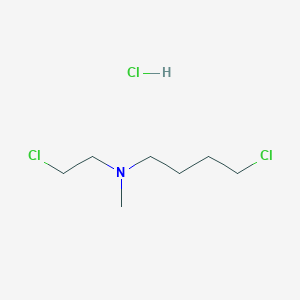

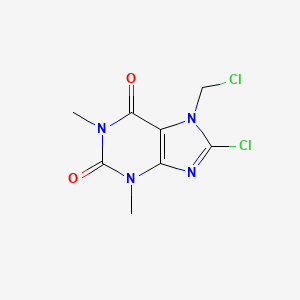

![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
